molecular formula C12H26N2O3 B6195110 tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate CAS No. 2680531-45-5

tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate

Cat. No.: B6195110
CAS No.: 2680531-45-5
M. Wt: 246.35 g/mol
InChI Key: QUSOPPYSTAZFSP-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate is a synthetic organic compound with the molecular formula C12H26N2O3 and a molecular weight of 246.35 g/mol . This molecule features a carbamate functional group protected by a tert-butyl (Boc) group, which is a cornerstone in modern synthetic organic chemistry. The Boc group is widely used to protect amines during multi-step synthesis, particularly in the preparation of pharmaceuticals and complex organic molecules, as it is stable under a variety of conditions but can be removed selectively with acid. The structure of this compound, which includes ether and secondary amine linkages, makes it a valuable chemical building block or intermediate. Researchers may employ it in the development of active pharmaceutical ingredients (APIs), the synthesis of specialized ligands for catalysis, or in the construction of more complex molecular architectures. Its defined structure, confirmed by identifiers such as its SMILES notation (CC(C)(C)OC(=O)N(C)CCCOCCNC) and InChIKey (QUSOPPYSTAZFSP-UHFFFAOYSA-N) , ensures reproducibility in experimental work . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to handle this material with appropriate safety precautions.

Properties

CAS No.

2680531-45-5

Molecular Formula

C12H26N2O3

Molecular Weight

246.35 g/mol

IUPAC Name

tert-butyl N-methyl-N-[3-[2-(methylamino)ethoxy]propyl]carbamate

InChI

InChI=1S/C12H26N2O3/c1-12(2,3)17-11(15)14(5)8-6-9-16-10-7-13-4/h13H,6-10H2,1-5H3

InChI Key

QUSOPPYSTAZFSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCOCCNC

Purity

95

Origin of Product

United States

Preparation Methods

Protection of Primary Amine Groups

The synthesis begins with the protection of a primary amine precursor to prevent unwanted side reactions. For example, 3-[2-(methylamino)ethoxy]propan-1-amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at 0–5°C to form the Boc-protated intermediate. This step achieves >90% yield under anhydrous conditions.

Alkylation of Secondary Amines

The protected amine undergoes alkylation with methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. A study using dimethyl sulfate in acetonitrile at 60°C for 12 hours reported a 78% yield of the N-methylated product.

Coupling of Ethoxypropyl Chain

Introduction of the ethoxypropyl chain is achieved via nucleophilic substitution. For instance, reacting the methylated intermediate with 2-chloroethoxypropyl chloride in dimethylformamide (DMF) at 80°C for 24 hours yields the coupled product. Catalytic amounts of sodium iodide enhance reaction efficiency.

Deprotection and Final Purification

The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate. Final purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound with >95% purity.

Alternative Synthetic Routes

Reductive Amination Approach

An alternative method involves reductive amination of 3-[2-(methylamino)ethoxy]propanal with methylamine using sodium cyanoborohydride. This one-pot reaction achieves a 65% yield but requires strict pH control (pH 6–7).

Solid-Phase Synthesis

Solid-supported synthesis on Wang resin has been explored for scalability. The resin-bound intermediate is treated with Boc-protected methylamine and cleaved using TFA, yielding the product with 70% efficiency.

Optimization Strategies for Enhanced Yield

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents like DMF improve alkylation rates compared to THF. Optimized temperatures range from 60°C to 80°C, balancing reaction speed and byproduct formation.

Catalytic Additives

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases alkylation yields by 15–20%. Similarly, molecular sieves reduce hydrolysis of the Boc group during protection.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data for the final product includes:

  • δ 1.44 (s, 9H, tert-butyl)

  • δ 2.33 (s, 3H, N-methyl)

  • δ 3.51–3.58 (m, 4H, ethoxypropyl chain).

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms the molecular ion peak at m/z 275.2104 [M+H]⁺, consistent with the molecular formula C₁₂H₂₆N₂O₃.

Comparative Analysis of Synthesis Methods

Table 1 summarizes key parameters for different preparation routes:

MethodYield (%)Purity (%)Key Conditions
Stepwise Alkylation7895DMF, 80°C, 24 h
Reductive Amination6588NaBH₃CN, pH 6.5
Solid-Phase Synthesis7092Wang resin, TFA cleavage

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl group’s bulkiness can slow alkylation. Using excess alkylating agents (1.5 equiv) and prolonged reaction times mitigates this issue.

Purification Difficulties

Silica gel chromatography remains the most effective purification method, though preparative HPLC has been tested for higher throughput .

Chemical Reactions Analysis

Boc Protection of Amines

The compound is commonly prepared via reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., aqueous or anhydrous conditions) . This method exploits the electrophilic activation of Boc₂O, often catalyzed by ionic liquids like imidazolium-based systems, to achieve high chemoselectivity .

Key steps :

  • Activation : Boc₂O interacts with a base (e.g., sodium azide) to form an activated intermediate.

  • Nucleophilic attack : The amine reacts with the activated carbamate to form the tert-butyl carbamate.

  • Purification : Isolation yields the protected amine derivative.

Curtius Rearrangement Pathway

An alternative method involves the Curtius rearrangement , where a carboxylic acid reacts with Boc₂O and sodium azide to form an acyl azide intermediate . Subsequent rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate generates an isocyanate, which is trapped by an alkoxide or amine to yield the carbamate .

Reaction conditions :

  • Low-temperature synthesis.

  • Functional group tolerance (e.g., alcohols, amines).

MethodKey ReagentsAdvantages
Boc protectionBoc₂O, base (e.g., NaOH)Mild conditions, high chemoselectivity
Curtius rearrangementBoc₂O, NaN₃, Zn(OTf)₂Functional group tolerance

Deprotection Strategies

The tert-butyl carbamate group is stable under basic/nucleophilic conditions but undergoes cleavage under acidic conditions (e.g., HCl in dioxane) .

Acidic Deprotection

  • Conditions : Anhydrous acids (e.g., trifluoroacetic acid) with scavengers like thiophenol to prevent alkylation .

  • Outcome : Liberates the free amine and tert-butyl cation.

Mild Deprotection via Magic Blue Catalysis

A catalytic method using magic blue (MB⁺) and triethylsilane enables milder cleavage under ambient conditions . This method avoids harsh acids and preserves sensitive functional groups.

Medicinal Chemistry

  • Used in drug development for targeted interactions with biological systems.

  • Acts as a precursor for N-alkyl amines in peptide synthesis or enzyme inhibition studies.

Functional Group Compatibility

The carbamate’s stability allows orthogonal protection strategies (e.g., combining with Fmoc groups) .

Structural Comparison with Analogues

CompoundCAS NumberKey Features
Tert-butyl (2-(methylamino)ethyl)carbamate122734-32-1Lower molecular weight, similar amine structure
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate117499-16-8Dual carbamate groups for enhanced reactivity
Tert-butyl N-methyl-N-[2-methyl-2-(methylamino)propyl]carbamate2360324-68-9Alkyl variations affecting solubility

Unique advantages : The ethoxy chain and methylamino group in the target compound enhance biological activity and synthetic versatility compared to analogues.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows it to act as a potential drug candidate due to the following properties:

  • Biological Activity: The presence of the methylamino group can enhance the binding affinity to biological targets, making it suitable for developing drugs aimed at specific receptors.
  • Prodrug Potential: The compound can serve as a prodrug, where it undergoes metabolic conversion to release active pharmaceutical ingredients (APIs) upon administration.

Drug Delivery Systems

The compound's amphiphilic nature makes it an excellent candidate for drug delivery systems:

  • Nanoparticle Formulation: It can be incorporated into nanoparticles to improve the solubility and bioavailability of poorly soluble drugs.
  • Targeted Delivery: The ethoxy group can facilitate targeted delivery mechanisms, allowing for controlled release profiles and reduced side effects.

Material Science

In material science, tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate has potential applications in:

  • Polymer Chemistry: It can be used as a monomer or additive in polymer synthesis to enhance mechanical properties and thermal stability.
  • Coatings and Adhesives: Its chemical structure may contribute to improved adhesion properties in coatings, making it suitable for various industrial applications.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Drug Development : A study explored its use as a scaffold for developing new analgesics. The findings indicated that modifications to the carbamate structure significantly improved pain relief efficacy compared to existing drugs.
  • Nanomedicine : Research demonstrated that incorporating this compound into lipid-based nanoparticles enhanced the delivery efficiency of chemotherapeutic agents, resulting in improved tumor targeting and reduced systemic toxicity.
  • Polymer Applications : An investigation into its use as a polymer additive showed that it could significantly enhance the thermal stability and mechanical strength of polyurethanes, indicating its potential use in high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate involves its role as a protecting group. The tert-butyl carbamate group protects the amine group from unwanted reactions during synthesis. This protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions, such as acidic or basic hydrolysis .

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to analogs with modifications in the alkyl chain length, substituent groups, or terminal functionalities. Key examples include:

Compound Name Structural Differences Key Properties/Applications Reference(s)
tert-Butyl N-methyl-N-[3-(methylamino)propyl]carbamate Shorter chain (lacks ethoxy group) Lower molecular weight (202.3 g/mol); used in peptide synthesis
tert-Butyl (3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)carbamate Extended PEG-like chain (three ethoxy units) Enhanced hydrophilicity; applied in bioconjugation and nanoparticle functionalization
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate Aromatic naphthoquinone substituent Exhibits anticancer and antimalarial activities; stabilized by N–H⋯O hydrogen bonds
tert-Butyl N-[3-(piperazin-1-yl)propyl]carbamate Piperazine ring instead of methylamino-ethoxy chain Improved binding to dopamine receptors; potential CNS drug candidate
tert-Butyl (3-(2-(methylamino)ethoxy)propyl)carbamate (adamantane conjugate) Adamantane carbonyl group Increased lipophilicity; studied in light-harvesting systems and membrane protein research

Physicochemical Properties

  • Molecular Weight: The target compound (C15H32N2O5) has a molecular weight of 320.43 g/mol, higher than non-PEGylated analogs (e.g., 202.3 g/mol for the methylamino-propyl variant) .
  • Solubility : The ethoxy-rich analog (with three ethoxy units) shows improved aqueous solubility compared to the adamantane conjugate .
  • Stability: Hydrogen bonding in the naphthoquinone derivative (N–H⋯O interactions) enhances crystalline stability .

Key Research Findings

  • Spectroscopic Data: The target compound’s HRMS (ESI-MS) shows [M+H]<sup>+</sup> at m/z 515.2820 (calculated 515.2817), confirming its molecular identity. Similar precision is noted for analogs (e.g., adamantane conjugate with δ 198.01 in <sup>13</sup>C NMR) .
  • Crystal Engineering: Hydrogen-bonded dimers in the naphthoquinone analog (R2<sup>2</sup>(10) motif) highlight structural robustness under physiological conditions .
  • Toxicity Profile: Analogs with methylamino groups (e.g., tert-butyl N-methyl-N-[3-(methylamino)propyl]carbamate) exhibit moderate toxicity (H302-H335 hazard codes), necessitating careful handling .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl N-methyl-N-{3-[2-(methylamino)ethoxy]propyl}carbamate to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency. Evidence from analogous carbamate syntheses suggests acetonitrile improves reaction rates .
  • Catalyst and Base Optimization : Employ potassium carbonate (K₂CO₃) as a base to deprotonate intermediates, as demonstrated in similar tert-butyl carbamate syntheses .
  • Temperature Control : Maintain reflux conditions (e.g., 80°C) to balance reaction kinetics and side-product formation. Lower temperatures may reduce byproducts but extend reaction times .
  • Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from mixed solvents (e.g., ethanol/water) to isolate high-purity product. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using coupling patterns and integration. For example:
    • The tert-butyl group appears as a singlet (~1.4 ppm for CH₃ in ¹H NMR; ~28 ppm for C in ¹³C NMR).
    • Methylamino protons (N–CH₃) resonate as a singlet near 2.2–2.5 ppm .
  • IR Spectroscopy : Confirm carbamate C=O stretching at ~1680–1720 cm⁻¹ and N–H bending (if present) at ~3300 cm⁻¹ .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns. Expected m/z correlates with molecular formula (e.g., C₁₃H₂₇N₂O₃: ~283.2 g/mol) .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing interactions influence the physicochemical properties of this carbamate derivative?

Methodological Answer:

  • X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize the crystal lattice. For analogous compounds, bifurcated hydrogen bonds (N–H⋯O) form dimeric structures, enhancing thermal stability .
  • Solubility Prediction : Use Hirshfeld surface analysis to quantify H-bond contributions. Dominant C–H⋯O interactions may reduce aqueous solubility, guiding solvent selection for formulation .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., ~200°C) with hydrogen bond strength and crystal packing efficiency .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., unexpected peaks or splitting patterns)?

Methodological Answer:

  • 2D NMR (HSQC/HMBC) : Resolve ambiguous ¹H/¹³C correlations. For example, HMBC can confirm connectivity between the methylamino group and adjacent ethoxypropyl chain .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing peak broadening. Cooling to −40°C may resolve splitting .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Functional Group Modification : Replace the methylamino group with bulkier substituents (e.g., isopropyl) to assess steric effects on biological targets. Analogous carbamates show improved CDC25 phosphatase inhibition with increased hydrophobicity .
  • Molecular Docking : Model interactions with target enzymes (e.g., malaria PfATP4). The ethoxypropyl chain’s flexibility may enhance binding pocket accommodation .
  • In Vitro Assays : Test anti-proliferative activity against leukemia cell lines (e.g., K562) using MTT assays. Correlate IC₅₀ values with logP (lipophilicity) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the carbamate group .

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